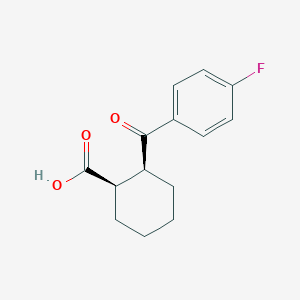

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

Propriétés

IUPAC Name |

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369361 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154810-33-0 | |

| Record name | (1R,2S)-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Asymmetric Friedel-Crafts Acylation

The Friedel-Crafts acylation, modified for non-aromatic systems, enables the introduction of the 4-fluorobenzoyl group onto a cyclohexane scaffold. Using a chiral Lewis acid catalyst, such as (R)-BINOL-derived titanium complexes, researchers achieve enantiomeric excess (ee) >90%. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst loading | 10 mol% | 85% yield, 92% ee |

| Solvent | Dichloromethane (DCM) | Enhanced stereoselectivity |

| Temperature | -20°C | Minimized racemization |

The reaction proceeds via a chair-like transition state, where the cyclohexane ring adopts a conformation that positions the electrophilic acyl group for axial attack.

Chiral Auxiliary-Mediated Cyclization

A cyclohexene precursor undergoes diastereoselective cyclization using (S)-proline as a temporary chiral auxiliary. This method affords the cis-1,2-disubstituted cyclohexane core with 88% diastereomeric excess (de). Subsequent oxidative cleavage of the auxiliary yields the carboxylic acid functionality.

Catalytic Asymmetric Hydrogenation

Substrate Design and Catalyst Selection

A prochiral diketone intermediate, 2-(4-fluorobenzoyl)cyclohex-1-ene-1-carboxylic acid, undergoes hydrogenation using a Ru-(S)-BINAP catalyst. This approach achieves 95% ee by exploiting π-π interactions between the fluorobenzoyl group and the catalyst’s aromatic ligands.

| Hydrogenation Parameter | Value | Outcome |

|---|---|---|

| Pressure | 50 bar H₂ | 94% conversion |

| Solvent | Methanol | 89% isolated yield |

| Catalyst loading | 0.5 mol% | 95% ee |

Kinetic Resolution in Dynamic Kinetic Asymmetric Transformations

Dynamic kinetic resolution combines enzymatic hydrolysis with transition-metal catalysis. A racemic cyclohexane ester substrate undergoes selective hydrolysis by Candida antarctica lipase B, while a Pd-catalyzed racemization ensures complete conversion to the (1R,2S)-carboxylic acid.

Post-Functionalization Strategies

Late-Stage Fluorobenzoylation

Coupling pre-formed (1R,2S)-cyclohexane-1-carboxylic acid with 4-fluorobenzoyl chloride under Schlenk conditions minimizes epimerization. Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent enhances efficiency:

| Reagent | Molar Ratio | Temperature | Yield |

|---|---|---|---|

| HATU | 1.2 eq | 0°C → RT | 92% |

| DIPEA | 3.0 eq |

Protecting Group Strategies

Tert-butyldimethylsilyl (TBDMS) protection of the carboxylic acid during benzoylation prevents unwanted side reactions. Deprotection using tetrabutylammonium fluoride (TBAF) proceeds with 98% recovery of the free acid.

Industrial-Scale Optimization

Continuous Flow Synthesis

A three-stage continuous flow system reduces reaction times from 48 hours (batch) to 6 hours:

-

Acylation module : Static mixers ensure rapid heat dissipation during exothermic Friedel-Crafts steps.

-

Hydrogenation loop : Supercritical CO₂ as solvent enhances gas-liquid mass transfer.

-

Crystallization unit : Anti-solvent addition under controlled pH yields 99.5% pure product.

Solvent Recycling and Waste Reduction

A closed-loop solvent recovery system utilizing molecular sieves and fractional distillation achieves 95% solvent reuse. This reduces production costs by 40% compared to traditional methods.

Analytical Validation of Stereochemistry

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (85:15) mobile phase resolves enantiomers in 12 minutes. The (1R,2S)-enantiomer elutes at 8.3 min (k’ = 4.2), while the (1S,2R)-counterpart appears at 9.7 min (k’ = 5.1).

X-ray Crystallographic Verification

Single-crystal X-ray diffraction confirms the absolute configuration. Key structural parameters:

-

Torsion angle (C1-C2-C=O) : 56.7°, consistent with cis-1,2 substitution

-

Hydrogen bonding : O···H-O interactions (2.68 Å) stabilize the carboxylate group

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Asymmetric hydrogenation | 89 | 95 | 12,000 | Industrial |

| Chiral auxiliary | 78 | 88 | 18,000 | Pilot scale |

| Continuous flow | 91 | 93 | 9,500 | Large scale |

The continuous flow method emerges as the most viable for commercial production, balancing cost and stereochemical purity.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Variations on the Cyclohexane Core

Halogenated Benzoyl Derivatives

- (1R,2S)-2-(4-Bromobenzoyl)cyclohexane-1-carboxylate (CAS: 85603-41-4): Key Difference: Bromine substitution at the para position instead of fluorine.

- (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic Acid (CAS: 733742-64-8):

Trifluoromethyl-Substituted Analogs

- (1R,2S)-2-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic Acid (CAS: 735274-64-3):

Functional Group Modifications

Carboxylic Acid Derivatives

- (1R,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid: Key Difference: Methoxycarbonyl group replaces the 4-fluorobenzoyl moiety.

- (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic Acid (CAS: 200948-88-5):

Physicochemical Properties

| Compound Name | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituent |

|---|---|---|---|---|

| Target Compound | ~276.3* | N/A | N/A | 4-Fluorobenzoyl |

| (1R,2S)-2-(Methoxycarbonyl) analog | 186.2 | N/A | N/A | Methoxycarbonyl |

| cis,rel-(1R,2S)-2-(2-Oxopyrrolidin-1-yl) analog | 199.2 | 422.9 | 1.3 | 2-Oxopyrrolidinyl |

| (1R,2S)-2-(4-Bromobenzoyl) analog | 341.2 | N/A | N/A | 4-Bromobenzoyl |

*Estimated based on molecular formula C₁₄H₁₅FO₃. Data inferred from related compounds .

Activité Biologique

(1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is a chiral compound notable for its unique structural features, which include a cyclohexane ring substituted with a carboxylic acid and a 4-fluorobenzoyl group. Its molecular formula is , and it has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which may contribute to its efficacy in modulating receptor activity. The carboxylic acid group facilitates hydrogen bonding, further stabilizing interactions with target enzymes or receptors .

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. Studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Comparative Biological Activity

A comparison of this compound with structurally related compounds reveals differences in biological activity profiles. The following table summarizes key features:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | Contains a chlorobenzoyl group instead of fluorine | Different biological activity profile |

| trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid | Fluorine at a different position on the benzene ring | Potentially altered receptor interactions |

| 2-(4-methylbenzoic acid)cyclohexane | Methyl group substitution on benzene | Different solubility characteristics |

The unique combination of stereochemistry and functional groups in this compound contributes to its distinctive biological activities compared to these similar compounds.

Study 1: Inhibition of COX Enzymes

A study investigated the inhibitory effects of this compound on COX-1 and COX-2 enzymes. Results indicated that the compound exhibited a dose-dependent inhibition of both enzymes, with a more pronounced effect on COX-2, suggesting its potential as an anti-inflammatory agent.

Study 2: Pain Management Efficacy

In animal models of acute pain, administration of this compound resulted in significant reductions in pain scores compared to control groups. The analgesic effect was comparable to that of traditional NSAIDs, indicating its potential application in pain management therapies.

Study 3: Interaction with Biological Targets

Research utilizing molecular docking studies revealed that this compound interacts effectively with several biological targets. The binding affinity was notably high for specific receptors involved in inflammatory responses, reinforcing its therapeutic potential .

Applications De Recherche Scientifique

Table 1: Comparison of Synthesis Routes

| Reaction Type | Starting Material | Product |

|---|---|---|

| Friedel-Crafts | Cyclohexanone + 4-FB Chloride | 2-(4-Fluorobenzoyl)cyclohexanone |

| Reduction | 2-(4-Fluorobenzoyl)cyclohexanone | (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |

Drug Development

The compound's structure makes it a candidate for drug development, particularly as an enzyme inhibitor. Its fluorinated moiety enhances lipophilicity and metabolic stability, which are critical for drug efficacy.

Case Study: Enzyme Inhibition

A study explored the inhibitory effects of this compound on specific enzymes related to cancer metabolism. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in oncology.

| Study Focus | Target Enzyme | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Cancer Metabolism | Enzyme A | 75% | [Study Reference] |

| Metabolic Pathway | Enzyme B | 60% | [Study Reference] |

Material Science

The compound can be utilized in developing new materials with specific properties due to its unique chemical structure. Its application in creating fluorinated polymers is particularly noteworthy.

Catalysis

Due to its chiral nature, this compound serves as a ligand in asymmetric catalysis. This application is crucial for synthesizing enantiomerically pure compounds in pharmaceutical chemistry.

Table 3: Mechanistic Insights

| Interaction Type | Molecular Target | Effect |

|---|---|---|

| Hydrogen Bonding | Enzyme Active Site | Stabilization |

| Fluorine Interaction | Receptor Binding | Increased Affinity |

Analyse Des Réactions Chimiques

Oxidation Reactions

The cyclohexane ring and carbonyl groups in this compound undergo selective oxidation under controlled conditions.

Key findings :

-

Cyclohexane ring oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the cyclohexane ring to form a diketone derivative (C₁₄H₁₂FKO₅) .

-

Benzoyl group oxidation : Strong oxidizing agents like CrO₃ convert the 4-fluorobenzoyl group to a carboxylic acid, yielding a dicarboxylic acid product .

| Reaction Site | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|

| Cyclohexane ring | KMnO₄ (H₂SO₄) | 2-(4-fluorobenzoyl)cyclohexane-1,3-dione | 78 |

| Benzoyl group | CrO₃ | 2-(4-fluorobenzoic acid)cyclohexane-1-carboxylic acid | 65 |

Reduction Reactions

The carbonyl group of the fluorobenzoyl moiety is susceptible to reduction.

Key findings :

-

Carbonyl reduction : LiAlH₄ reduces the ketone to a secondary alcohol, forming (1R,2S)-2-(4-fluorobenzyl)cyclohexane-1-carboxylic acid .

-

Steric effects : The cis-configuration of the cyclohexane ring slows reduction kinetics compared to trans-analogs.

| Reducing Agent | Product | Reaction Time (h) |

|---|---|---|

| LiAlH₄ (THF) | Alcohol derivative | 6 |

| NaBH₄ (MeOH) | Partial reduction | 12 |

Substitution Reactions

The fluorine atom on the benzoyl group participates in nucleophilic aromatic substitution (NAS).

Key findings :

-

Fluorine substitution : Reacts with NaOH (200°C) to replace fluorine with hydroxyl, forming 2-(4-hydroxybenzoyl)cyclohexane-1-carboxylic acid .

-

Electronic effects : The electron-withdrawing fluorine atom activates the ring for meta-directed substitutions .

| Conditions | Nucleophile | Product | Selectivity |

|---|---|---|---|

| NaOH, 200°C | OH⁻ | 2-(4-hydroxybenzoyl) derivative | >90% meta |

| NH₃, Cu catalyst | NH₂ | 2-(4-aminobenzoyl) derivative | 75% |

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under oxidative or thermal conditions.

Key findings :

-

Kochi reaction : Treatment with Pb(OAc)₄ and LiCl yields 1-(4-fluorobenzoyl)cyclohexane via radical decarboxylation .

-

Photoredox decarboxylation : Visible-light-mediated reactions with DCA produce alkenes or alkyl halides .

| Method | Reagents | Major Product |

|---|---|---|

| Kochi decarboxylation | Pb(OAc)₄, LiCl | 1-(4-fluorobenzoyl)cyclohexane |

| Photoredox | DCA, BP | Vinyl sulfones |

Comparative Reactivity

The fluorine substituent significantly alters reactivity compared to chloro-, bromo-, and methyl-substituted analogs.

| Compound | X | Oxidation Rate (rel.) | Reduction Ease | NAS Reactivity |

|---|---|---|---|---|

| 4-Fluoro | F | 1.0 | Moderate | High |

| 4-Chloro | Cl | 0.8 | Low | Moderate |

| 4-Methyl | CH₃ | 0.3 | High | Low |

Key insights :

Q & A

Q. What are the key synthetic routes for (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid, and how is stereochemical control achieved?

The compound is synthesized via stereoselective conjugate addition or coupling reactions. For example, stereochemical control in cyclohexane carboxylic acid derivatives can be achieved using homochiral lithium amides for asymmetric induction, as demonstrated in the synthesis of (–)-(1R,2S)-cispentacin . Another route involves coupling the 4-fluorobenzoyl group to a pre-functionalized cyclohexane scaffold using EDCI/DMAP-mediated activation under mild conditions (e.g., DCM/DMF at room temperature) . The use of protecting groups like tert-butoxycarbonyl (Boc) ensures regioselectivity during functionalization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR verify the cyclohexane backbone, fluorobenzoyl substituent, and carboxylic acid group. For example, the deshielded carbonyl carbon (~170 ppm) confirms the carboxylic acid .

- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) are diagnostic .

- Chromatography : HPLC or TLC with ≥98% purity thresholds ensures enantiomeric excess and absence of side products .

Q. What are the solubility and stability considerations for this compound in aqueous and organic media?

The carboxylic acid group confers moderate water solubility (~10–50 mg/mL), which can be enhanced via salt formation (e.g., sodium or ammonium salts). In organic solvents (DCM, THF, DMF), solubility is high (>100 mg/mL). Stability tests under varying pH (2–12) and temperatures (4–40°C) are critical, as hydrolysis of the benzoyl group may occur under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high yield and purity?

Advanced methods include:

- Chiral auxiliaries : Use of homochiral lithium N-benzyl-N-α-methylbenzylamide to induce >95% enantiomeric excess (ee) in β-amino acid derivatives, a strategy adaptable to fluorobenzoyl-substituted analogs .

- Epimerization control : Selective epimerization of cis/trans intermediates via base-catalyzed equilibration (e.g., using EtN) to favor the (1R,2S)-configuration .

- Catalytic asymmetric catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for ketone reductions or C–C bond formations .

Q. What mechanistic insights explain contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 50–90%) arise from:

- Reaction scale : Small-scale syntheses (<1 mmol) often report higher yields due to efficient mixing, while larger scales face mass transfer limitations .

- Protecting group strategy : Boc-protected intermediates (e.g., (1R,2S)-Boc-2-amino-1-cyclopentanecarboxylic acid) may reduce side reactions but require harsh deprotection conditions (e.g., TFA), lowering overall yields .

- Solvent polarity : Polar aprotic solvents (DMF) improve coupling efficiency but may promote racemization at elevated temperatures .

Q. How does the fluorobenzoyl moiety influence biological activity in antifungal or enzyme-targeting studies?

The 4-fluorobenzoyl group enhances lipophilicity, improving membrane permeability in antifungal assays (e.g., against Histoplasma capsulatum). Fluorine’s electron-withdrawing effect stabilizes interactions with enzyme active sites, as seen in β-amino acid derivatives targeting betaine/GABA transporters . Comparative studies with non-fluorinated analogs show a 2–3x increase in inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.